molecular formula C11H16F2N4O2 B13185404 Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13185404
M. Wt: 274.27 g/mol
InChI Key: MFGQKMIPZHOGEG-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Incorporation of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(trifluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-(methyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs.

Biological Activity

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 2059942-33-3) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17ClF2N4O2
  • Molecular Weight : 310.73 g/mol
  • Structure : The compound features a difluoromethyl group and a piperidine ring, which are significant for its biological activity.

Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors. For instance, they may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.
  • Antiproliferative Effects : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death.

Anticancer Activity

Research has shown that triazole derivatives can exhibit significant anticancer properties. A study highlighted the activity of similar compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT116 (Colon carcinoma)6.2
Compound BT47D (Breast cancer)27.3
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-triazoleTBDTBD

The specific IC50 values for ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-triazole have not been fully elucidated yet but are expected to be comparable to other triazole derivatives based on structural similarities.

Antimicrobial Activity

Triazoles have also demonstrated antimicrobial properties. The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways. Its efficacy against various bacterial strains is currently under investigation.

Case Studies

  • Study on Triazole Derivatives : A comprehensive review of triazole derivatives indicated their potential as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth. Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-triazole was included in this study as a promising candidate for further development .
  • Synergistic Effects with Chemotherapy : Another study explored the combination of triazole derivatives with established chemotherapeutic agents like doxorubicin. The results showed enhanced cytotoxicity in breast cancer cell lines when combined with triazoles, suggesting a potential therapeutic strategy for resistant cancer types .

Properties

Molecular Formula

C11H16F2N4O2

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 5-(difluoromethyl)-1-piperidin-4-yltriazole-4-carboxylate

InChI

InChI=1S/C11H16F2N4O2/c1-2-19-11(18)8-9(10(12)13)17(16-15-8)7-3-5-14-6-4-7/h7,10,14H,2-6H2,1H3

InChI Key

MFGQKMIPZHOGEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2CCNCC2)C(F)F

Origin of Product

United States

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